molecular formula C19H13ClN4O2 B2836288 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 477858-10-9

1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

Cat. No.: B2836288
CAS No.: 477858-10-9
M. Wt: 364.79
InChI Key: KZHJOEUNBYOLHH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a heterocyclic compound. The unique combination of functional groups and ring structures gives it distinctive properties, making it a subject of interest in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes that assemble the different functional groups and heterocyclic rings. A common synthetic route might start with a 4-chlorobenzyl halide, which undergoes nucleophilic substitution to introduce the pyridinone moiety. This step is typically followed by cyclization reactions to form the 1,2,4-oxadiazole ring.

Industrial Production Methods: For industrial production, the process needs to be scalable and cost-effective. This involves optimizing reaction conditions such as temperature, pressure, and solvent use. Catalysts may be employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the pyridinone ring, forming various oxidized derivatives.

  • Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different structures.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and pyridine rings, allowing for functionalization.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Reduction may involve hydrides like sodium borohydride or catalytic hydrogenation.

  • Substitution: Typical reagents include halides or other electrophiles for nucleophilic substitution, and bases or nucleophiles for electrophilic substitution.

Major Products Formed: The major products of these reactions depend on the exact conditions but generally involve functionalized derivatives of the original compound. These could include oxidized, reduced, or substituted variants with modified biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is valuable for studying reaction mechanisms due to its diverse reactivity. It also serves as a building block for synthesizing more complex molecules.

Biology: In biological research, derivatives of this compound are investigated for their potential as bioactive agents, including antimicrobial and anticancer properties.

Medicine: The compound shows promise in medicinal chemistry. Its structural motifs are often found in drugs, leading to investigations into its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.

Industry: Industrially, the compound can be used as an intermediate in the synthesis of dyes, pigments, or other chemical products that require complex aromatic structures.

Mechanism of Action

The mechanism of action for 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone depends on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, altering its activity. This interaction could inhibit enzyme function or modulate receptor signaling pathways, leading to a physiological response. The exact molecular targets and pathways vary but often involve critical proteins in disease pathways.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone include other pyridinones and oxadiazoles, which share some structural elements but differ in their specific substituents and functional groups. Examples include:

  • 1,3,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities.

  • Pyridinone derivatives: Studied for their pharmacological properties.

Uniqueness: What sets this compound apart is the combination of the 1,2,4-oxadiazole ring with a pyridinone and a chlorobenzyl group. This unique structure provides a specific set of chemical reactivities and biological activities not typically found in other similar compounds.

This compound's multifaceted nature makes it an exciting subject for further research and application in various fields.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c20-16-4-1-13(2-5-16)11-24-12-15(3-6-17(24)25)19-22-18(23-26-19)14-7-9-21-10-8-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHJOEUNBYOLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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